Stereochemical Impact on Treprostinil Core Synthesis
The (S)-configuration of 2-((S)-Dec-1-yn-5-yloxy)tetrahydro-2H-pyran is essential for the stereoselective intramolecular Pauson-Khand cyclization (PKC) used to construct the benzindene core of Treprostinil. Use of the (R)-enantiomer or a racemic mixture would lead to the opposite or a mixture of diastereomers in the cyclization step, drastically reducing the yield of the desired (3aS,9aS)-enantiomer [1]. While direct, quantitative yield comparison for the specific PKC step using the (R)-enantiomer is not available in the primary literature, the patent and research literature consistently highlight the requirement of the (S)-enantiomer for successful, high-yielding multi-kilogram scale synthesis [2].
| Evidence Dimension | Stereochemical Outcome of Intramolecular Pauson-Khand Cyclization |
|---|---|
| Target Compound Data | (S)-configured starting material directs formation of the correct (3aS,9aS) stereochemistry required for Treprostinil. |
| Comparator Or Baseline | (R)-configured starting material (CAS N/A) or Racemic Mixture (CAS 51652-45-0) |
| Quantified Difference | Not available. The difference is qualitative but definitive: the (R)-enantiomer leads to the incorrect stereoisomer; a racemate yields a mixture of diastereomers. |
| Conditions | Stereoselective intramolecular Pauson-Khand cyclization as described in Moriarty et al., 2004. |
Why This Matters
This demonstrates that procurement of the correct (S)-enantiomer is a non-negotiable requirement for achieving the correct stereochemistry and acceptable yield in the synthesis of Treprostinil, a multi-kilogram-scale manufactured drug.
- [1] Moriarty, R. M., et al. (2004). The Intramolecular Asymmetric Pauson−Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil). *The Journal of Organic Chemistry*, 69(6), 1890–1902. View Source
- [2] United Therapeutics Corporation. (2014). TREPROSTINIL PRODUCTION. U.S. Patent Application No. 20150105582. View Source
